2-(3-Azidopropoxy)-5-fluorobenzoic acid
Overview
Description
2-(3-Azidopropoxy)-5-fluorobenzoic acid is a chemical compound that features both azide and fluorine functional groups. The presence of these groups makes it a versatile compound in various chemical reactions and applications. The azide group is known for its reactivity in click chemistry, while the fluorine atom can influence the compound’s chemical properties and biological activity.
Scientific Research Applications
2-(3-Azidopropoxy)-5-fluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in bioconjugation techniques to label biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug development, particularly in the design of targeted therapies.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
Target of Action
Azide-containing compounds are often used in click chemistry for site-specific incorporation into recombinant proteins or synthesis of chemical probes and tools for biological applications .
Mode of Action
Azide-containing compounds are known to interact with their targets through bioorthogonal reactions with alkynes . This interaction can lead to changes in the target’s function or structure, potentially affecting its role in various biological processes.
Biochemical Pathways
Azide-containing compounds have been used in studies involving lipid remodeling . In one such study, an azide-containing analogue of cholesterol was used to manipulate the biosynthesis of cholesteryl 6’-acylglucoside in Helicobacter pylori .
Pharmacokinetics
The development of prodrugs from nucleoside reverse transcriptase inhibitors (nrtis) has shown pharmacological potential, as these prodrugs could be designed to cross biological barriers and reach target cells, thus exhibiting high selectivity and efficacy compared to the original drugs .
Result of Action
Based on the use of azide-containing compounds in lipid remodeling studies, it can be inferred that these compounds may have an impact on cellular adhesion and membrane fluidity .
Action Environment
It is known that the efficacy of many drugs can be influenced by factors such as ph, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
2-(3-Azidopropoxy)-5-fluorobenzoic acid plays a significant role in biochemical reactions, particularly in the context of click chemistry. The azido group in the compound allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are widely used for bioconjugation and labeling of biomolecules . This compound interacts with various enzymes and proteins, including those involved in metabolic pathways and signal transduction. For instance, it can form stable amide bonds with primary amine groups in the presence of activators such as EDC or HATU . These interactions are crucial for crosslinking and synthesis of chemical probes.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism by interacting with specific biomolecules within the cell . The compound’s ability to participate in click chemistry reactions allows it to be used for labeling and tracking cellular components, thereby providing insights into cellular functions and dynamics. Additionally, its interactions with enzymes and proteins can modulate cellular activities, leading to changes in cell behavior and function.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind to specific biomolecules and participate in chemical reactions. The azido group enables the compound to undergo CuAAC reactions, forming covalent bonds with alkyne-containing molecules . This mechanism is essential for bioconjugation and labeling applications. Furthermore, the fluorine atom in the compound can influence its binding affinity and specificity towards target biomolecules, enhancing its effectiveness in biochemical assays.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but its reactivity may decrease over extended periods . Long-term studies have shown that the compound can maintain its activity in in vitro and in vivo experiments, although its effectiveness may diminish with prolonged exposure. Researchers must consider these temporal effects when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound can effectively participate in biochemical reactions without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, including cellular toxicity and metabolic disturbances. Researchers must carefully optimize the dosage to achieve the desired effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization . The compound can be metabolized through pathways involving azide reduction and fluorine substitution, leading to the formation of different metabolites. These metabolic processes can influence the compound’s activity and effectiveness in biochemical assays.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and interactions with target biomolecules.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function . The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its role in cellular processes and optimizing its use in biochemical assays.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Azidopropoxy)-5-fluorobenzoic acid typically involves multiple steps. One common method includes the nucleophilic substitution reaction where a fluorobenzoic acid derivative is reacted with 3-azidopropanol under suitable conditions. The reaction often requires a base such as potassium carbonate and a solvent like dimethylformamide to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Azidopropoxy)-5-fluorobenzoic acid can undergo various chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Click Chemistry: The azide group is highly reactive in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition reactions.
Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, dimethylformamide.
Click Chemistry: Copper(I) catalysts, alkyne derivatives.
Reduction: Lithium aluminum hydride, ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of new carbon-nitrogen bonds.
Click Chemistry: Formation of triazole rings.
Reduction: Formation of amine derivatives.
Comparison with Similar Compounds
Similar Compounds
3-Azidopropionic acid: Similar azide functionality but lacks the fluorine atom.
5-Fluorobenzoic acid: Contains the fluorine atom but lacks the azide group.
2-(3-Azidopropoxy)benzoic acid: Similar structure but without the fluorine atom.
Uniqueness
2-(3-Azidopropoxy)-5-fluorobenzoic acid is unique due to the combination of both azide and fluorine functional groups
Properties
IUPAC Name |
2-(3-azidopropoxy)-5-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O3/c11-7-2-3-9(8(6-7)10(15)16)17-5-1-4-13-14-12/h2-3,6H,1,4-5H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQJVAAWMNVZNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)O)OCCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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